molecular formula C14H19NO B5391508 MESITYL(1-PYRROLIDINYL)METHANONE

MESITYL(1-PYRROLIDINYL)METHANONE

Cat. No.: B5391508
M. Wt: 217.31 g/mol
InChI Key: VKRRGPAFNZGKMR-UHFFFAOYSA-N
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Description

Mesityl(1-pyrrolidinyl)methanone (CAS 59746-47-3) is a ketone compound with the molecular formula C14H19NO and a molecular weight of 217.311 g/mol . This chemical reagent is provided as a high-purity solid and should be stored sealed in a dry environment at room temperature, specifically between 20 to 22 °C, to maintain its stability . As a ketone-containing compound, it belongs to a class of chemicals widely used as crucial intermediates in pharmaceutical research and development . Pyrrolidinone derivatives, which share a similar core structure, are the subject of active investigation in medicinal chemistry due to their diverse biological activities . For instance, related compounds have been studied for their potential interaction with neurological targets, such as the muscarinic acetylcholine receptors, highlighting the value of this chemical scaffold in developing therapeutics for central nervous system disorders . This product is intended for use as a reference standard or building block in laboratory synthesis and chemical analysis. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the material safety data sheet prior to handling.

Properties

IUPAC Name

pyrrolidin-1-yl-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-8-11(2)13(12(3)9-10)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRGPAFNZGKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MESITYL(1-PYRROLIDINYL)METHANONE typically involves the reaction of mesityl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MESITYL(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key physical and chemical properties of mesityl(1-pyrrolidinyl)methanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS Number
This compound C₁₀H₁₈N₂O 182.26 57–64 Mesityl, 1-pyrrolidinyl 35090-94-9
3-Piperidinyl(1-pyrrolidinyl)methanone C₁₀H₁₈N₂O 182.26 57–64 (similar) Piperidinyl, 1-pyrrolidinyl 35090-94-9
3-Piperidin-1-ylpyridine-2-carbonitrile C₁₁H₁₃N₃ 187.24 67–69 Piperidinyl, pyridine, nitrile 780802-33-7
(Di-p-tolylphosphoryl)(mesityl)methanone C₂₃H₂₃O₂P ~380.40 (estimated) Not reported Di-p-tolylphosphoryl, mesityl 270586-78-2
Mesityl oxide C₆H₁₀O 98.14 -59 (liquid) α,β-unsaturated ketone 141-79-7
Key Observations:

Substituent Effects on Melting Points: Replacement of mesityl with piperidinyl (e.g., 3-piperidinyl(1-pyrrolidinyl)methanone) results in similar melting points, suggesting comparable intermolecular forces . Introduction of a nitrile group (e.g., 3-piperidin-1-ylpyridine-2-carbonitrile) raises the melting point to 67–69°C, likely due to increased polarity .

Steric and Electronic Properties: The mesityl group’s steric bulk may hinder reactivity in substitution reactions compared to less bulky analogs.

Solubility and Reactivity: this compound’s pyrrolidinyl group may enhance solubility in polar solvents, whereas mesityl oxide (a solvent itself) is highly lipophilic . Mesityl oxide’s α,β-unsaturated carbonyl structure enables conjugate addition reactions, unlike saturated ketones like this compound .

Hazard Profiles

  • Mesityl Oxide : Classified as a highly flammable liquid with acute toxicity (respiratory irritation, neurotoxicity) and chronic risks (lung damage, anemia) .
  • Methanone Analogs: Limited hazard data are available, but their solid-state forms and lack of unsaturated bonds likely reduce flammability risks compared to mesityl oxide.

Q & A

Q. What are the standard synthetic routes for mesityl(1-pyrrolidinyl)methanone, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling mesityl-containing precursors with pyrrolidine derivatives. For example, analogous methods for structurally related compounds (e.g., nitro-pyrazole-pyrrolidinyl methanones) use ethanol as a solvent, cooling to 0°C, and controlled stirring for 1 hour to ensure completion . Optimization parameters include solvent polarity (e.g., ethanol vs. THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the mesityl aromatic protons (6.8–7.2 ppm) and pyrrolidinyl N–CH2_2 signals (2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 244.2 for C14_{14}H17_{17}NO) .
  • FT-IR : Carbonyl stretching vibrations (~1650–1700 cm1^{-1}) confirm the methanone group .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Storage : Keep in tightly sealed containers in cool (<25°C), ventilated areas away from ignition sources .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the mesityl group influence reactivity in substitution reactions compared to similar methanones?

The mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Comparative studies with less hindered analogs (e.g., phenyl-pyrrolidinyl methanones) show 2–3x slower reaction rates in SN2-type substitutions. Computational modeling (DFT) reveals increased activation energy due to steric clashes with incoming nucleophiles .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes (e.g., cytochrome P450). The pyrrolidinyl nitrogen often forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrophobic interactions with the mesityl group .

Q. How can liquid-liquid equilibrium studies inform the purification of this compound?

Ternary phase diagrams (e.g., mesityl compound/solvent/water systems) modeled via NRTL or UNIQUAC equations predict optimal extraction conditions. For example, diethoxymethane/water mixtures at 25°C achieve >90% recovery in the organic phase, minimizing aqueous solubility losses .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of derivatives?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity (MIC 8–16 µg/mL) .
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction in P. aeruginosa cultures treated with IC50_{50} concentrations .

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